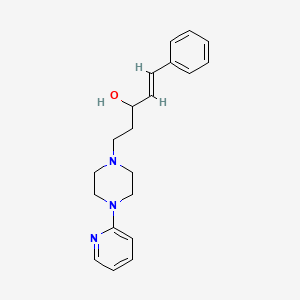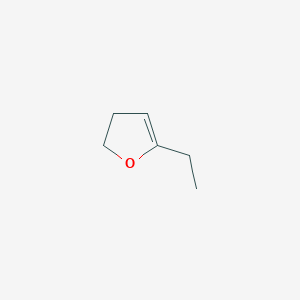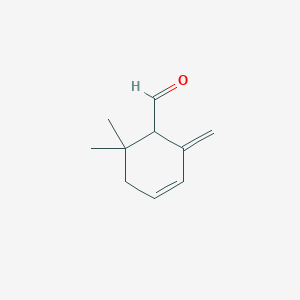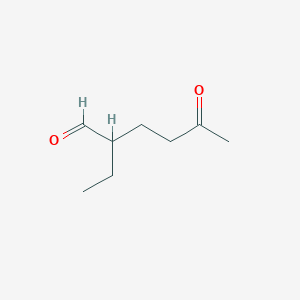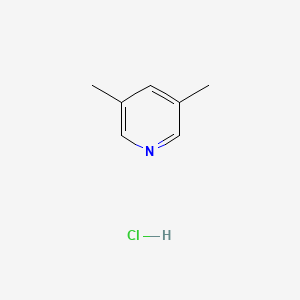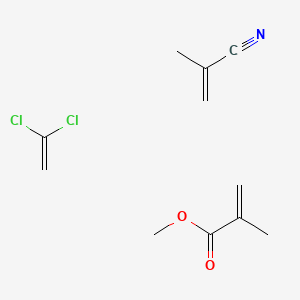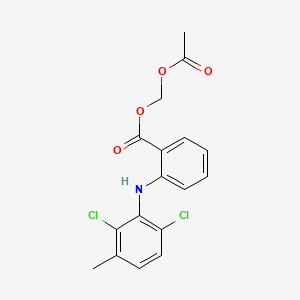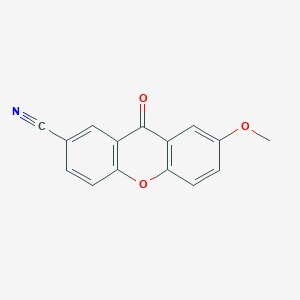
7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile is an organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid with a nitrile source in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 9-Oxo-9H-xanthene-2-carboxylic acid
- Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate
Uniqueness
7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile stands out due to its unique nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other xanthene derivatives, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
33512-13-9 |
|---|---|
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-methoxy-9-oxoxanthene-2-carbonitrile |
InChI |
InChI=1S/C15H9NO3/c1-18-10-3-5-14-12(7-10)15(17)11-6-9(8-16)2-4-13(11)19-14/h2-7H,1H3 |
InChI-Schlüssel |
CEMQGWZVYKCUJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
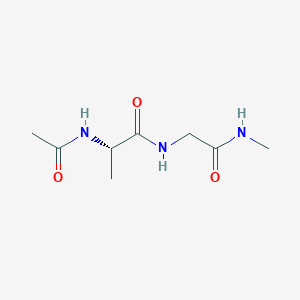
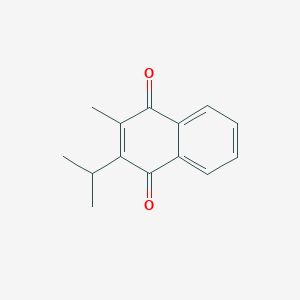
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
